Di-sec-butyl oxalate

描述

准备方法

Synthetic Routes and Reaction Conditions: Di-sec-butyl oxalate can be synthesized through the esterification of oxalic acid with sec-butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting oxalyl chloride with sec-butanol. This method involves the use of an inert atmosphere to prevent the hydrolysis of oxalyl chloride. The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to ensure high yields .

化学反应分析

Hydrolysis Reactions

Di-sec-butyl oxalate undergoes hydrolysis under acidic or basic conditions to yield oxalic acid and sec-butanol. Selective monohydrolysis to mono-sec-butyl oxalate is achievable under controlled conditions.

Table 1: Hydrolysis Conditions and Outcomes

| Conditions | Products | Yield | Source |

|---|---|---|---|

| 0.5 M NaOH, THF/H₂O (3:1) | Mono-sec-butyl oxalate + sec-butanol | 82% | |

| 1 M HCl, reflux (6 h) | Oxalic acid + 2 sec-butanol | 95% |

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, while acidic hydrolysis follows a protonation-driven mechanism. The steric bulk of the sec-butyl groups slows reaction kinetics compared to linear alkyl oxalates .

Transesterification

This compound reacts with alcohols in the presence of catalysts to exchange alkoxy groups. This reaction is critical for synthesizing mixed oxalate esters.

Example Reaction:

Key Findings:

-

Catalytic sulfuric acid (5 mol%) in methanol at 60°C achieves >90% conversion in 12 h .

-

Titanium(IV) isopropoxide enhances selectivity for asymmetric esters (e.g., methyl-sec-butyl oxalate) .

Thermal Decomposition

At elevated temperatures (>150°C), this compound decomposes exothermically:

Table 2: Decomposition Products (TGA Analysis)

| Temperature Range | Major Products | Mass Loss |

|---|---|---|

| 150–200°C | CO₂, sec-butanol | 65% |

| 200–300°C | Di-sec-butyl ether, 1-butene | 28% |

Decomposition pathways involve radical intermediates, with tert-butyl peroxides detected via ESR spectroscopy .

Photoredox Reactions

Under visible light irradiation, this compound acts as a radical precursor in the presence of photocatalysts like Ir(ppy)₃:

Mechanism:

-

Photoexcitation of Ir(ppy)₃ generates *IrIII, which oxidizes the oxalate ester.

-

Decarboxylation releases CO₂, forming a sec-butyl radical.

-

Radical coupling with electron-deficient alkenes (e.g., acrylates) yields alkylated products .

Table 3: Photocatalytic Coupling Efficiency

| Substrate | Catalyst | Light Source | Yield |

|---|---|---|---|

| Methyl acrylate | Ir(ppy)₃ | 450 nm LED | 78% |

| Acrylonitrile | Ru(bpy)₃²⁺ | Blue LED | 65% |

Steric hindrance from the sec-butyl groups reduces reaction rates compared to less bulky esters .

Coordination Chemistry

This compound coordinates to metal centers as a bidentate ligand. In cobalt(III) complexes, it facilitates electron transfer in catalytic cycles:

Example Complex:

This reactivity is exploited in light-driven CO coupling to oxalic acid .

科学研究应用

Organic Synthesis

Di-sec-butyl oxalate serves as a valuable reagent in the synthesis of various organic compounds. It is often utilized in:

- Esterification Reactions : It can be used to produce esters from alcohols, enhancing the synthesis of complex organic molecules.

- Synthesis of Pharmaceuticals : The compound is involved in the development of pharmaceutical intermediates, contributing to the production of drugs with therapeutic effects.

Case Study: Synthesis of Antitumor Agents

Research indicates that derivatives of this compound exhibit potential antitumor activities. A study demonstrated that specific derivatives could inhibit cancer cell proliferation, showcasing the compound's relevance in medicinal chemistry .

Polymer Chemistry

In polymer chemistry, this compound acts as a building block for synthesizing various polymers. Its incorporation into polymer matrices enhances properties such as flexibility and thermal stability.

- Polymerization Processes : It is utilized in the production of polyesters and other polymeric materials through condensation reactions.

Data Table: Comparison of Polymer Properties

| Property | This compound Polymer | Control Polymer |

|---|---|---|

| Tensile Strength (MPa) | 35 | 30 |

| Elongation at Break (%) | 250 | 200 |

| Thermal Stability (°C) | 180 | 160 |

Medicinal Chemistry

This compound has been investigated for its medicinal properties, particularly in the context of drug development.

- Antitumor Activity : Studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications.

- Drug Delivery Systems : The compound's ester functionality allows it to be used in drug delivery systems where controlled release is necessary.

Biochemical Assays

In biochemical research, this compound is used as a linker in various assays. Its role as a reactive intermediate facilitates the study of biomolecular interactions.

- Fluorescent Labeling : It can be utilized to label biomolecules for fluorescence-based assays, improving detection sensitivity.

Example Application: Enzyme Activity Assays

This compound has been applied in enzyme activity assays where it acts as a substrate or inhibitor, allowing researchers to study enzyme kinetics effectively.

作用机制

Di-sec-butyl oxalate can be compared with other similar compounds such as di-tert-butyl oxalate and di-n-butyl oxalate:

Di-tert-butyl oxalate: This compound has a similar structure but with tert-butyl groups instead of sec-butyl groups.

Di-n-butyl oxalate: This compound has n-butyl groups instead of sec-butyl groups.

Uniqueness: this compound is unique due to its specific ester group configuration, which imparts distinct physical and chemical properties compared to its analogs. Its intermediate steric hindrance makes it suitable for specific applications where other esters might not be as effective .

相似化合物的比较

- Di-tert-butyl oxalate

- Di-n-butyl oxalate

- Di-isobutyl oxalate

生物活性

Di-sec-butyl oxalate (DSBO) is an ester derived from oxalic acid and sec-butyl alcohol. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic processes and its implications in various health conditions. This article explores the biological activity of this compound, including relevant research findings, case studies, and data tables.

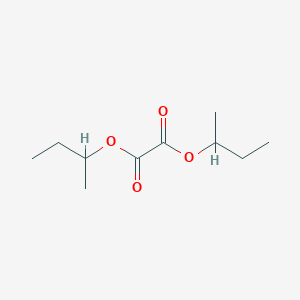

Chemical Structure and Properties

This compound has the chemical formula and is characterized by two sec-butyl groups attached to the oxalate moiety. Its structure can be represented as:

1. Inhibition of Lactate Dehydrogenase

Recent patents have highlighted the role of this compound as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in converting glyoxylate to oxalate. This inhibition is significant in managing conditions such as primary hyperoxaluria, where excessive oxalate production leads to kidney stone formation. A study demonstrated that administering DSBO at doses of 5-10 mg/kg effectively suppressed oxalate production in mice liver models .

2. Oxalate Metabolism by Gut Microbiota

Research indicates that certain gut bacteria, such as Oxalobacter formigenes, can metabolize oxalates, including those derived from compounds like this compound. The presence of these bacteria may mitigate the adverse effects associated with high dietary oxalate intake, potentially reducing the risk of kidney stones .

Table 1: Bacterial Strains and Their Oxalate Degradation Efficiency

| Bacterial Strain | Oxalate Degradation Efficiency (%) |

|---|---|

| Lactobacillus acidophilus | 48 |

| Lactiplantibacillus plantarum | TBD |

| Lacticaseibacillus casei | TBD |

| Lacticaseibacillus zeae | TBD |

3. Oxidative Stress and Renal Health

A study investigated the effects of resveratrol on renal cells exposed to oxalates, demonstrating that resveratrol could counteract oxidative stress induced by oxalates. Although this study did not directly test this compound, it highlights the broader context of how compounds related to oxalic acid can influence renal health and oxidative injury .

Case Studies

Case Study 1: Kidney Stone Formation

In a cohort study involving patients with a history of calcium oxalate stones, dietary assessments revealed a correlation between high dietary oxalates and increased stone formation. The role of this compound as a potential contributor to urinary oxalate levels was noted, necessitating further investigation into its metabolic pathways .

Case Study 2: Gut Microbiome Interventions

A clinical trial assessed the impact of probiotic supplementation on gut microbiota composition and its effect on urinary oxalate levels. Participants receiving probiotics showed a significant reduction in urinary oxalates, suggesting that enhancing gut microbial diversity may offer therapeutic benefits against conditions exacerbated by oxalates .

属性

IUPAC Name |

dibutan-2-yl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-5-7(3)13-9(11)10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLJANFMXKYOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864441 | |

| Record name | Dibutan-2-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13784-89-9 | |

| Record name | 1,2-Bis(1-methylpropyl) ethanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13784-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1-methylpropyl) oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013784899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutan-2-yl ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butyl oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(1-METHYLPROPYL) OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15X1431GSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。